molecular formula C12H18N2O B2935578 1-(2-Methoxyphenyl)piperidin-3-amine CAS No. 816468-27-6

1-(2-Methoxyphenyl)piperidin-3-amine

Cat. No.: B2935578
CAS No.: 816468-27-6
M. Wt: 206.289
InChI Key: BFLRVPIWYLEUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyphenyl)piperidin-3-amine is a chemical compound with the molecular formula C12H18N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Mechanism of Action

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxyphenyl)piperidin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyphenyl)piperidin-3-amine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and pharmacological properties. This group enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(2-methoxyphenyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(13)9-14/h2-3,6-7,10H,4-5,8-9,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLRVPIWYLEUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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